molecular formula C16H16N2O3S B13351095 2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13351095
M. Wt: 316.4 g/mol
InChI Key: CBYVTBBFIHECFM-UHFFFAOYSA-N
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Description

2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a nicotinic acid ester group, a methylthio group, and a methyl(phenyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves the esterification of nicotinic acid with 2-(Methyl(phenyl)amino)-2-oxoethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The methylthio group is introduced through a nucleophilic substitution reaction using methylthiolate as the nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)aniline
  • 2-Aminothiophenol
  • 4-(Methylthio)aniline

Uniqueness

2-(Methyl(phenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the combination of its nicotinic acid ester group, methylthio group, and methyl(phenyl)amino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

[2-(N-methylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C16H16N2O3S/c1-18(12-7-4-3-5-8-12)14(19)11-21-16(20)13-9-6-10-17-15(13)22-2/h3-10H,11H2,1-2H3

InChI Key

CBYVTBBFIHECFM-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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